molecular formula C12H14O2S B2721048 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol CAS No. 2287298-16-0

2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol

Cat. No.: B2721048
CAS No.: 2287298-16-0
M. Wt: 222.3
InChI Key: ZFNZKMHWUCUOLQ-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring substituted with a hydroxyethyl group. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

2-[2-(2-hydroxyethyl)-1-benzothiophen-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-7-5-10-9-3-1-2-4-11(9)15-12(10)6-8-14/h1-4,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNZKMHWUCUOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol typically involves the reaction of 2-bromo-1-benzothiophene with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzothiophene ring can be reduced under specific conditions to form a dihydrobenzothiophene derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-carboxyethyl)-1-benzothiophen-3-yl]ethanol.

    Reduction: Formation of 2-[2-(2-hydroxyethyl)-1,2-dihydrobenzothiophen-3-yl]ethanol.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural similarities with known bioactive compounds. It has been investigated for its anti-inflammatory and analgesic properties, particularly in the context of cyclooxygenase (COX) inhibition.

Case Study : A study on COX-II inhibitors highlighted the significance of benzothiophene derivatives in developing anti-inflammatory drugs. The structure of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol suggests it may possess similar inhibitory effects, making it a candidate for further pharmacological studies .

Material Science

Due to its unique structural features, this compound can be utilized in the synthesis of novel materials, including polymers and coatings.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Solubility in WaterLow
Compatibility with PolymersExcellent

Research indicates that incorporating this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .

Biochemical Research

The compound's interaction with biological systems has been explored, particularly its role as a potential modulator of neurotransmitter receptors.

Case Study : In vitro studies demonstrated that derivatives of benzothiophene can selectively activate dopamine receptors. The specific interactions of this compound with D3 dopamine receptors were analyzed using β-arrestin recruitment assays, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The benzothiophene ring can interact with hydrophobic pockets in the target, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyethyl)-1-benzothiazol-3-yl]ethanol
  • 2-[2-(2-Hydroxyethyl)-1-benzoxazol-3-yl]ethanol
  • 2-[2-(2-Hydroxyethyl)-1-indol-3-yl]ethanol

Uniqueness

2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethan-1-ol, with the CAS number 2287298-16-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

The molecular formula of this compound is C12_{12}H14_{14}O2_{2}S, with a molecular weight of approximately 222.31 g/mol. The compound features a benzothiophene moiety, which is significant in various scientific fields, including medicinal chemistry.

PropertyValue
Molecular FormulaC12_{12}H14_{14}O2_{2}S
Molecular Weight222.31 g/mol
Structural ClassificationAlcohol, Heterocyclic Compound

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of benzothiophene derivatives with hydroxyethyl functional groups. Key synthetic routes include:

  • Nucleophilic Substitution : Utilizing appropriate reagents to introduce the hydroxyethyl group.
  • Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.
  • Controlled Reaction Conditions : Managing temperature and solvent choice to optimize product purity.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.

Enzyme Interaction : The compound's structure allows for interactions with various enzymes, possibly influencing their activity. For instance, it may act as an inhibitor or activator for specific biochemical pathways.

Pharmacological Potential : Given its structural characteristics, there is ongoing research into its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Notable findings include:

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of benzothiophene derivatives, indicating that modifications in their structure could enhance their efficacy against free radicals .
  • Enzyme Inhibition Studies :
    • Research involving structural analogs showed that certain benzothiophene derivatives could inhibit specific kinases involved in cancer pathways, suggesting a possible mechanism for therapeutic action .
  • Pharmacokinetic Profiles :
    • Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, which are critical for drug development .

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